(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity of Novel Derivatives
- Synthesis of β-(о-hydroxybenzyl)pyridines : A study demonstrated the synthesis of pyridine derivatives with various substituents, hinting at methodologies that could be relevant for synthesizing and understanding the applications of the compound (Osipov, Osyanin, & Klimochkin, 2018).
Antioxidant Activity
- Highly Brominated Phenols from Marine Red Algae : This research identified brominated phenols with significant radical-scavenging activities, suggesting a potential avenue for investigating the antioxidant properties of similarly structured compounds (Duan, Li, & Wang, 2007).
Photophysical and Biological Imaging Applications
- Midrange Affinity Fluorescent Zn(II) Sensors : The study on Zinpyr family dyes illustrates the development of sensors with potential applications in biological imaging, which could be relevant for compounds with similar structural features (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Environmental Applications
- Selective Removal of Anionic Dyes by Metal-Organic Frameworks : This paper discusses a protonated Zn-MOF's capability to adsorb anionic dyes, indicating a potential environmental application for similar compounds in water purification (Yu, Chen, Zhang, Song, Li, Chen, Zhang, Liu, & Liu, 2021).
Synthesis and Bioactivity of Pyrrolidine Derivatives
- Novel (Z,E)-Pyrrolidine Dione Derivatives : A study on the synthesis of pyrrolidine-2,4-dione derivatives and their inhibitory activity against specific plant species showcases the bioactivity potential of structurally related compounds (Zheng, Han, Wang, Qiang, & Yang, 2011).
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-5-4-6-15(11-14)12-19-20(24)16-7-8-18(23)17(21(16)25-19)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPESXXLJEMCX-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.